

IUPAC name and common synonyms for cyclohexanethiol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexanethiol*

Cat. No.: *B074751*

[Get Quote](#)

An In-depth Technical Guide to Cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cyclohexanethiol**, including its nomenclature, chemical properties, synthesis, and potential relevance in research and development.

IUPAC Name and Common Synonyms

The nomenclature of a compound is critical for accurate scientific communication.

Cyclohexanethiol is the officially recognized name by the International Union of Pure and Applied Chemistry (IUPAC). However, it is also known by several common synonyms in literature and commercial use.

Nomenclature Type	Name
IUPAC Name	cyclohexanethiol[1]
Common Synonyms	Cyclohexyl mercaptan[1][2], Cyclohexyl thiol[3], Mercaptocyclohexane, Hexahydrothiophenol

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **cyclohexanethiol** is essential for its handling, application in synthesis, and for predicting its behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ S	[1]
Molecular Weight	116.22 g/mol	[1]
CAS Number	1569-69-3	[1]
Appearance	Colorless liquid with a strong, disagreeable odor	[4]
Boiling Point	158-160 °C	[1]
Melting Point	Not available	
Density	0.95 g/cm ³	[1]
Vapor Pressure	5 hPa at 20 °C	[3]
Flash Point	43 °C	[3]
Solubility	Insoluble in water; Soluble in CHCl ₃ , CH ₂ Cl ₂ , Toluene, CH ₃ CN, EtOH, Ether, MeOH, and THF	[3]

Experimental Protocols for Synthesis

Cyclohexanethiol can be synthesized through various chemical routes. The following sections outline the general methodologies for its preparation from common starting materials.

Synthesis from Cyclohexene

The addition of hydrogen sulfide to cyclohexene is a common method for the preparation of **cyclohexanethiol**.[\[2\]](#)

General Procedure: The reaction involves the Markovnikov addition of hydrogen sulfide to cyclohexene.[\[2\]](#) This process can be carried out over a cobalt molybdate on alumina catalyst,

with carbon disulfide sometimes used as a promoter to increase conversion rates.^[2] Reaction conditions typically involve elevated temperatures and pressures.

Synthesis from Cyclohexanol

Cyclohexanethiol can also be synthesized from cyclohexanol by treatment with hydrogen sulfide.^[2]

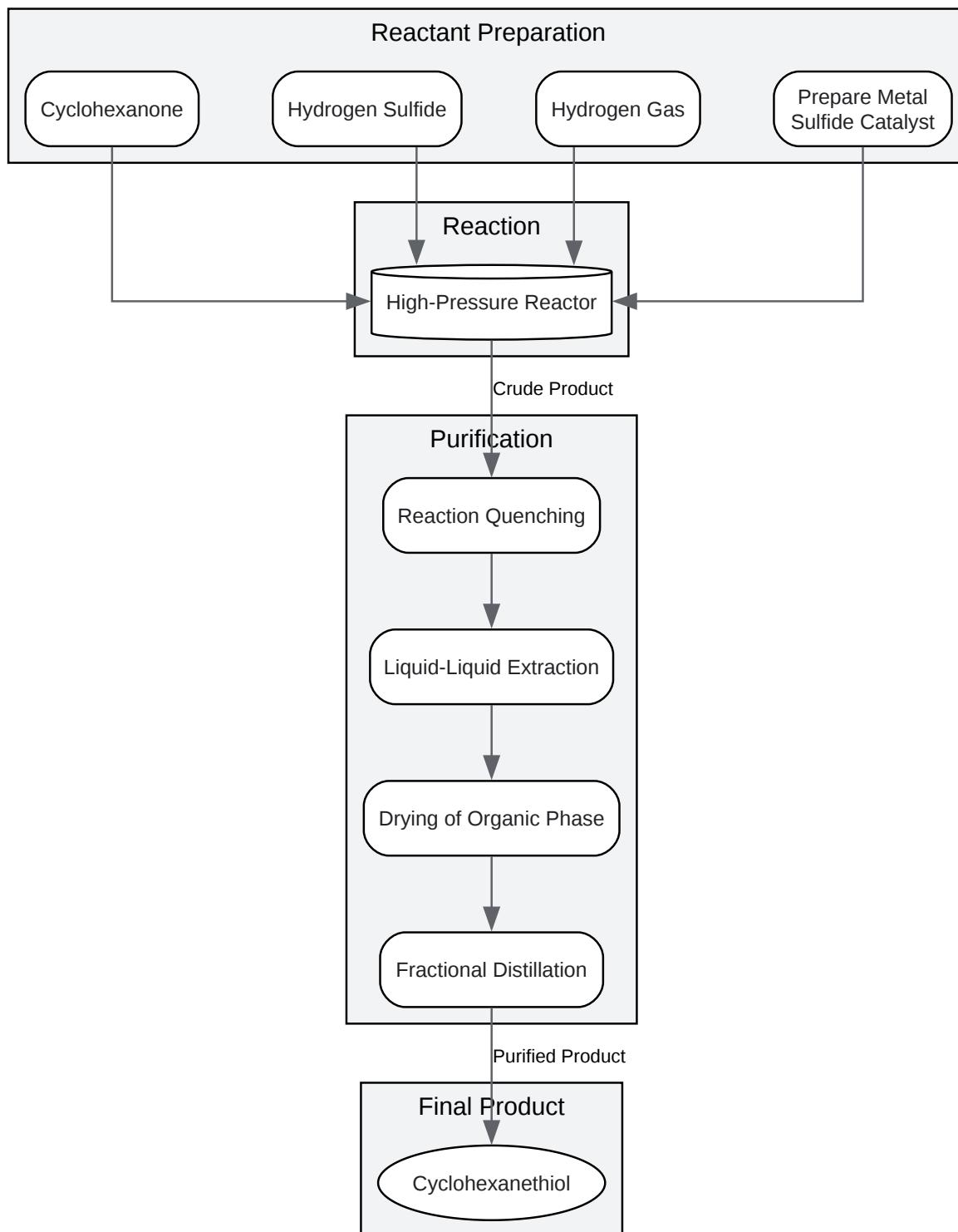
General Procedure: This method utilizes a catalyst blend that includes a hydrotreating catalyst and a dehydration catalyst, such as alumina.^[2] The reaction converts the hydroxyl group of cyclohexanol to a thiol group.

Industrial Synthesis from Cyclohexanone

The industrial production of **cyclohexanethiol** is often achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide.^[1]

General Procedure: This catalytic hydrogenation is performed over a metal sulfide catalyst.^[1] The reaction involves the reduction of the ketone and the introduction of the thiol group in a single process.

Role in Research and Drug Development


While specific signaling pathways directly modulated by **cyclohexanethiol** are not extensively documented, its structural motif and the reactivity of the thiol group make it a valuable building block in medicinal chemistry. Thiol-containing compounds are known to participate in various biological processes and can be key pharmacophores in drug design.

The thiol group is a good nucleophile and can react with electrophilic species in biological systems.^[5] This reactivity is exploited in the design of covalent inhibitors that form a permanent bond with their target protein. Furthermore, cyclohexane derivatives have been investigated for a range of biological activities, including antimicrobial properties.^[6]

Cyclohexanethiol serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications, such as inhibitors of prostaglandins and leukotrienes, and phosphodiesterase inhibitors.^[2]

Visualized Experimental Workflow: Synthesis of Cyclohexanethiol from Cyclohexanone

The following diagram illustrates a logical workflow for the synthesis of **cyclohexanethiol** from cyclohexanone, a common industrial method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanethiol - Wikipedia [en.wikipedia.org]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexanethiol | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name and common synonyms for cyclohexanethiol.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074751#iupac-name-and-common-synonyms-for-cyclohexanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com